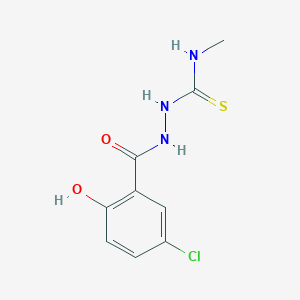

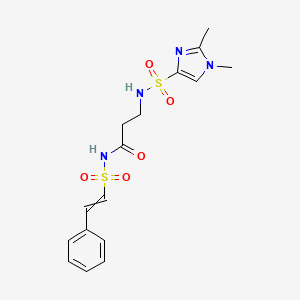

![molecular formula C7H5F3N4 B2614279 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1186608-81-0](/img/structure/B2614279.png)

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or Tropomyosin receptor kinases, are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis of these derivatives involved the use of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis

The molecular structure of “3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine” is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a common fragment used in the synthesis of kinase inhibitors . The pyrazolo portion of this core is suitable as a hydrogen bond center .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine” and its derivatives are complex and involve multiple steps . These reactions often involve the use of trifluoromethylpyridines as intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine” and its derivatives are influenced by the presence of the trifluoromethyl group and the pyridine moiety . These groups contribute to the unique physicochemical properties of these compounds .Aplicaciones Científicas De Investigación

Agrochemical Applications

Trifluoromethylpyridines, including the compounds , are widely used in the agrochemical industry . They are key structural motifs in active agrochemical ingredients. The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

These compounds also find applications in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of Novel Antiviral Agents

There is ongoing research to synthesize new isatin derivatives as broad-spectrum antiviral agents .

Development of Fluorinated Organic Chemicals

The development of organic compounds containing fluorine, including trifluoromethylpyridines, is an increasingly important research topic . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives .

Synthesis of Ligands

Trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands have been synthesized in one step from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via Pd-catalyzed amination reaction . These ligands are expected to have various applications due to their unique properties .

Safety And Hazards

Direcciones Futuras

The future directions for research on “3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine” and its derivatives are promising. Given their potential as TRK inhibitors, these compounds could be further explored for their potential in cancer treatment . Additionally, the unique physicochemical properties of these compounds suggest that they may have novel applications that have yet to be discovered .

Propiedades

IUPAC Name |

3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N4/c8-7(9,10)5-4-1-3(11)2-12-6(4)14-13-5/h1-2H,11H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXLEXVXOIBPFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2614201.png)

![4-butyl-3-[(4-chlorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2614206.png)

![6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2614207.png)

![N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]propanamide](/img/structure/B2614212.png)

![3,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2614213.png)

![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2614216.png)